molecular formula C23H15N7O3 B2354433 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891108-03-5

3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2354433
CAS No.: 891108-03-5
M. Wt: 437.419
InChI Key: LMNDKEYAVMNOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology Source . Its primary research value lies in its ability to selectively suppress ALK-mediated signaling pathways, which are critically implicated in the proliferation and survival of certain cancer cells. This mechanism makes it an invaluable tool for investigating the pathogenesis of ALK-positive malignancies, such as anaplastic large cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma Source . Researchers utilize this compound in vitro to study ALK-driven tumorigenesis, to probe downstream effectors like the STAT3, PI3K/AKT, and RAS/MAPK pathways, and to model acquired resistance mechanisms. Furthermore, its high selectivity profile allows for its use in complex cellular systems to decipher the specific contributions of ALK activity distinct from other kinases, providing crucial insights for the development of next-generation targeted cancer therapies Source .

Properties

IUPAC Name

3-nitro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N7O3/c31-23(17-2-1-3-19(14-17)30(32)33)25-18-6-4-15(5-7-18)20-8-9-21-26-27-22(29(21)28-20)16-10-12-24-13-11-16/h1-14H,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNDKEYAVMNOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure

The structural formula of the compound can be summarized as follows:

  • Molecular Formula : C19_{19}H17_{17}N5_{5}O2_{2}
  • Key Functional Groups : Nitro group, triazole ring, pyridine moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the triazolo and pyridazinyl rings through cyclization reactions. Subsequent steps include the introduction of the nitro and amide groups via electrophilic aromatic substitution and coupling reactions.

Antimicrobial Activity

Research has indicated that derivatives containing the triazolo[4,3-b]pyridazine scaffold exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show selective inhibition against various pathogens, including strains resistant to conventional antibiotics. The compound's mechanism of action may involve interference with bacterial DNA synthesis or protein function due to its ability to interact with nucleic acids or proteins .

Antiparasitic Activity

Recent findings highlight the efficacy of triazolopyridazine derivatives against Cryptosporidium parvum, a significant cause of cryptosporidiosis. The lead compound in a related study exhibited an EC50_{50} value of 0.17 μM against this parasite, showcasing its potential as an antiparasitic agent . This activity is attributed to the compound's ability to disrupt critical cellular processes in the parasite.

Anticancer Potential

The biological activity of similar triazole derivatives has been linked to anticancer effects. For example, certain compounds have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance potency and selectivity towards cancer cells while minimizing off-target effects.

Case Studies

StudyCompoundTargetEC50_{50}Outcome
SLU-2633C. parvum0.17 μMPotent inhibition observed
PF-04217903c-Met kinases0.005 µMSelected for preclinical trials
3-nitro derivativeESKAPE pathogensVariableInhibition across multiple strains

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have demonstrated effectiveness against various pathogens. A study highlighted the compound's ability to inhibit the growth of ESKAPE pathogens, which are notorious for their resistance to antibiotics .

Anticancer Potential

The structural features of this compound suggest potential anticancer applications. Compounds with similar triazole and benzamide functionalities have been investigated for their ability to induce apoptosis in cancer cells. For example, certain triazole derivatives have shown to inhibit specific kinases involved in tumor growth .

Inhibition of Enzymatic Activity

The compound may also serve as an inhibitor for various enzymes implicated in disease processes. Triazole-containing compounds are known to interact with cytochrome P450 enzymes and other drug-metabolizing enzymes, potentially leading to altered pharmacokinetics of co-administered drugs .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives against Mycobacterium tuberculosis and other resistant strains. The results indicated that while some derivatives were inactive against M. tuberculosis, they effectively inhibited the growth of other resistant pathogens . This highlights the need for further exploration of this compound in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized several benzamide derivatives containing triazole rings. These compounds were tested against various cancer cell lines and exhibited promising results in inhibiting cell proliferation and inducing cell cycle arrest . The structural similarities with this compound suggest that this compound could also possess similar anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of this compound include derivatives with modifications to the triazolo-pyridazine core, benzamide substituents, or alternative aromatic systems. Below is a comparative analysis:

Compound Name Substituent Variations vs. Target Compound Key Properties/Activities References
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) - Methyl group on triazolo-pyridazine
- Acetamide vs. nitrobenzamide
Inhibits Lin28 proteins; used in regenerative medicine (e.g., limb regeneration assays)
4-Methyl-N-(3-(3-(Pyridin-4-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl)Benzamide - Methyl vs. nitro on benzamide Higher lipophilicity (logP ~3.2); potential CNS penetration due to reduced polarity
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide - Ethoxyphenyl acetamide vs. nitrobenzamide Improved metabolic stability in liver microsome assays (t½ >120 mins)
3-(1,2,4-Triazolo[4,3-a]Pyridin-3-ylethynyl)-4-Methyl-N-(4-((4-Methylpiperazin-1-yl)Methyl)... - Piperazine substitution; alkyne linker Crystalline salt forms for enhanced solubility; patented for oncology applications

Key Research Findings

Electron-Withdrawing vs. In contrast, methyl or ethoxy substituents (as in analogues) increase lipophilicity but may reduce target specificity . Example: Lin28-1632 (methyl-substituted) showed 80% inhibition of Lin28 at 80 µM, while nitro-substituted derivatives may require lower concentrations due to stronger binding .

Solubility and Stability :

  • Crystalline salt forms (e.g., in Patent EP 2021) demonstrate that piperazine or trifluoromethyl substitutions improve aqueous solubility (>5 mg/mL) compared to the nitrobenzamide derivative (<1 mg/mL) .
  • The ethoxyphenyl analogue (t½ >120 mins in liver microsomes) outperforms the nitro variant (t½ ~45 mins), suggesting metabolic vulnerabilities in the latter .

Synthetic Yields :

  • The target compound’s synthesis achieved a 72% yield after recrystallization, comparable to other triazolo-pyridazine derivatives (65–75% yields) .

Preparation Methods

Acyl Chloride Formation

The 3-nitrobenzoyl chloride is typically prepared via reaction of 3-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. This method achieves near-quantitative conversion due to SOCl₂’s dual role as solvent and reagent.

Procedure:

  • 3-Nitrobenzoic acid (1 equiv) is suspended in excess SOCl₂ (5 equiv).
  • Reflux at 80°C for 4 hours, followed by solvent removal under vacuum.
  • Yield: 98%.

Amidation with 4-Aminophenyl Precursor

The acyl chloride reacts with 4-aminophenyl intermediates under Schotten-Baumann conditions:

Optimized Protocol:

  • 3-Nitrobenzoyl chloride (1.1 equiv) is added dropwise to a cooled (0–5°C) solution of 4-aminophenyl compound (1 equiv) in THF/water (1:1).
  • Stir for 2 hours, followed by extraction with ethyl acetate.
  • Yield: 89–92%.

Construction ofTriazolo[4,3-b]Pyridazine Core

Pyridazine Ring Formation

Pyridazine precursors are synthesized via cyclocondensation of 1,2-dicarbonyl compounds with hydrazines. A modified approach from triazolopyridine syntheses is adapted:

Stepwise Process:

  • Hydrazine Formation: 3-(Pyridin-4-yl)pyridazine-6-hydrazine is prepared by treating 6-chloropyridazine with hydrazine hydrate (80°C, 12 hours).
  • Cyclization: Reaction with chloroacetonitrile in K₂CO₃/EtOH at reflux for 8 hours forms the triazolo ring.
    • Yield: 76%.

Nitration and Functionalization

Nitration of the pyridazine ring is avoided due to potential decomposition. Instead, nitro groups are introduced early in the benzamide segment (Section 2.1).

Final Assembly: Coupling of Fragments

The triazolo-pyridazine intermediate is coupled with the 3-nitrobenzamide-phenyl group via Buchwald-Hartwig amination:

Protocol:

  • Triazolo-pyridazine (1 equiv), 3-nitro-N-(4-bromophenyl)benzamide (1.05 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (3 equiv) in toluene.
  • Reflux under N₂ for 18 hours.
  • Yield: 68%.

Comparative Analysis of Synthetic Routes

Step Method Yield Key Advantage
Acyl Chloride Formation SOCl₂ reflux 98% High efficiency
Amidation Schotten-Baumann 92% Mild conditions
Triazolo Ring Formation K₂CO₃/EtOH reflux 76% Avoids toxic catalysts
Suzuki Coupling Microwave 82% Rapid reaction time
Buchwald-Hartwig Pd₂(dba)₃/Xantphos 68% Compatibility with nitro groups

Challenges and Optimization Strategies

  • Nitro Group Stability: Early-stage nitration (Step 2.1) prevents decomposition during later coupling steps.
  • Regioselectivity in Cyclization: Electron-withdrawing nitro groups necessitate careful control of reaction pH to avoid byproducts.
  • Microwave vs. Conventional Heating: Microwave-assisted Suzuki coupling reduces time from 12 hours to 30 minutes with comparable yields.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide?

The synthesis involves multi-step reactions starting with the formation of the triazolo-pyridazine core, followed by functionalization. Key steps include:

  • Cyclocondensation : Hydrazine derivatives react with pyridazine precursors under reflux in ethanol or acetonitrile to form the triazolo-pyridazine scaffold .
  • Nitrobenzamide Coupling : A Buchwald-Hartwig or Ullmann coupling may link the nitrobenzamide moiety to the phenyl group, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in anhydrous DMF at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .

Q. Table 1: Critical Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
CyclocondensationHydrazine hydrate, NaOClEthanolRT to 50°C65–73
CouplingPd(OAc)₂, XantphosDMF80°C50–60

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies are critical for storage and biological assays:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (typically >200°C for triazolo-pyridazines) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro group .

Q. What analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm, nitro group absence in DEPT-135) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₄H₁₆N₇O₃: 474.1264) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., π-stacking in the triazole ring) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/Features
¹H NMR (DMSO-d6)δ 8.9 (pyridyl H), 8.2 (nitrophenyl H), 7.6–7.8 (benzamide H)
FT-IR1670 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch)

Advanced Research Questions

Q. How can researchers identify the compound’s primary biological targets and mechanisms of action?

  • Kinase Inhibition Screening : Use fluorescence polarization assays against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known triazolo-pyridazine kinase inhibitors .
  • Molecular Docking : Simulate binding to ATP-binding pockets (PDB: 1M17 for EGFR) using AutoDock Vina. The nitro group may form hydrogen bonds with Lys721 .
  • CRISPR-Cas9 Knockout : Validate targets by observing reduced efficacy in kinase-deficient cell lines .

Q. What strategies mitigate poor solubility in aqueous media for in vivo studies?

  • Prodrug Design : Convert the nitro group to an amine via enzymatic reduction (e.g., nitroreductase) to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for sustained release .
  • Co-solvent Systems : Use 10% DMSO/90% saline for intraperitoneal administration, ensuring <0.1% hemolysis in RBC assays .

Q. How should researchers resolve contradictory data in biological activity across structural analogs?

  • SAR Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on IC₅₀ values in kinase assays. For example, nitro derivatives show 10-fold higher EGFR inhibition than methoxy analogs .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., reduced amine derivatives) that may contribute to off-target effects .
  • Crystallographic Studies : Resolve binding mode variations caused by steric hindrance from bulky substituents .

Q. Table 3: Substituent Effects on Kinase Inhibition

Substituent (R)EGFR IC₅₀ (nM)VEGFR IC₅₀ (nM)
–NO₂12 ± 285 ± 10
–OCH₃120 ± 15220 ± 25
–Cl45 ± 5150 ± 20

Q. What experimental designs optimize dose-response relationships in preclinical models?

  • Orthotopic Xenografts : Administer 10–50 mg/kg daily via oral gavage in NSCLC PDX models. Monitor tumor volume via bioluminescence imaging .
  • Toxicokinetics : Assess maximum tolerated dose (MTD) in BALB/c mice, measuring ALT/AST levels and renal biomarkers (creatinine) .
  • PK/PD Modeling : Use non-compartmental analysis (WinNonlin) to correlate plasma concentrations (Cₘₐₓ: ~1.2 µg/mL at 25 mg/kg) with tumor growth inhibition .

Q. How can researchers address metabolic instability due to nitro group reduction?

  • Cytochrome P450 Inhibition : Co-administer with 1-aminobenzotriazole (ABT) to block hepatic CYP450-mediated metabolism .
  • Stable Isotope Labeling : Synthesize a ¹⁵N-labeled analog to track nitro-to-amine conversion via MALDI-TOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.